molecular formula C8H15N3 B13612812 (S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine

(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13612812
M. Wt: 153.22 g/mol
InChI Key: ZTWKRDLLRAVAFV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral chemical building block featuring the 1,3,5-trimethyl-1H-pyrazole scaffold, a privileged structure in medicinal chemistry. This high-value intermediate is designed for research and development, particularly in the synthesis of novel bioactive molecules. The presence of the chiral (S)-configured amine group adjacent to the pyrazole core makes it a versatile precursor for creating enantiomerically pure compounds. The 1,3,5-trimethyl-1H-pyrazole moiety is a recognized pharmacophore in anticancer research. Scientific literature indicates that derivatives based on this scaffold are actively investigated for their antiproliferative activity . Furthermore, over 85% of all FDA-approved drugs contain heterocyclic structures like pyrazoles, underscoring their fundamental importance in drug discovery for modulating physical characteristics and biological activity . Researchers can utilize this chiral amine to develop potential enzyme inhibitors or receptor ligands, as the structure allows for targeted modifications on the amine functional group. The compound serves as a key synthetic intermediate for constructing more complex molecules, such as pyrazole-4-sulfonamides, which are explored for their diverse pharmacological properties . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet (SDS) before use.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(1S)-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3/t5-/m0/s1

InChI Key

ZTWKRDLLRAVAFV-YFKPBYRVSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@H](C)N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)N

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Asymmetric Reduction or Chiral Resolution

  • Asymmetric Synthesis:
    The chiral ethanamine moiety can be introduced by asymmetric reduction of the corresponding ketone precursor, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, using chiral catalysts or reagents that favor the (S)-enantiomer. This method involves catalytic hydrogenation or hydride transfer reactions under controlled stereochemical conditions.
  • Chiral Resolution:
    Alternatively, racemic mixtures of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine can be resolved into enantiomers using chiral acids or chromatography on chiral stationary phases. This approach is common when asymmetric synthesis is challenging.

Pyrazole Ring Construction and Functionalization

  • Cyclization Methods:
    The pyrazole core is typically synthesized by cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalent precursors. For the 1,3,5-trimethyl substitution pattern, methylated precursors such as 2,4-pentanedione derivatives are used.
  • Direct Methylation:
    Methyl groups at the 1, 3, and 5 positions can be introduced by alkylation reactions using methyl iodide or dimethyl sulfate on the pyrazole ring or its precursors.

Installation of the Ethanamine Side Chain

  • Nucleophilic Substitution:
    The ethanamine side chain can be introduced by nucleophilic substitution on a suitable leaving group attached to the pyrazole ring, such as a halide or triflate at the 4-position.
  • Reductive Amination:
    Another common method is reductive amination of the corresponding aldehyde or ketone with ammonia or an amine source, followed by reduction to the amine.

Representative Synthesis Example

Although direct literature specifically detailing the preparation of this compound is limited, related synthetic strategies can be inferred from analogous compounds and general heteroaryl amine synthesis protocols:

Step Reagents/Conditions Description Yield/Notes
1 2,4-Pentanedione + Hydrazine Pyrazole ring formation with 1,3,5-trimethyl substitution High yield, standard procedure
2 Methylation agents (e.g., methyl iodide) Introduction of methyl groups at N-1 and C-3, C-5 positions Moderate to high yield
3 Bromination or triflation at C-4 Activation of pyrazole for substitution Controlled conditions required
4 Reaction with chiral ethanamine or precursor Installation of (S)-configured ethanamine side chain via nucleophilic substitution or reductive amination Enantioselective catalysts or chiral auxiliaries used
5 Purification (chromatography, recrystallization) Isolation of pure (S)-enantiomer Enantiomeric excess determined by chiral HPLC

In-Depth Research Findings and Data

Catalytic and Reaction Conditions

  • Catalysts such as palladium complexes with chiral ligands have been employed in related heteroaryl amine syntheses to achieve high stereoselectivity.
  • Reaction temperatures range from 0 °C to room temperature for sensitive steps like triflation or nucleophilic substitution to avoid racemization.
  • Solvents such as dichloromethane, toluene, or methanol are commonly used depending on the step and reagents involved.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    ^1H NMR and ^13C NMR spectra confirm the substitution pattern on the pyrazole ring and the presence of the ethanamine side chain. Chemical shifts for methyl groups on pyrazole typically appear around 2.5-2.7 ppm in ^1H NMR.
  • Mass Spectrometry (MS):
    High-resolution mass spectrometry (HRMS) confirms molecular weight (153.22 g/mol) and molecular formula C8H15N3.
  • Chiral Chromatography:
    Enantiomeric purity is assessed by chiral HPLC or GC using chiral stationary phases or derivatization agents.

Summary Table of Preparation Methods

Preparation Aspect Method Description Advantages Challenges
Pyrazole ring synthesis Cyclization of methylated diketones with hydrazine Straightforward, high yield Requires control of substitution pattern
Methyl group introduction Alkylation with methylating agents Efficient methylation Possible over-alkylation
Activation at C-4 Bromination or triflation Enables substitution Sensitive to reaction conditions
Side chain installation Nucleophilic substitution or reductive amination with chiral control Access to (S)-enantiomer Requires chiral catalysts or resolution
Purification Chromatography and recrystallization High purity and enantiomeric excess Time-consuming

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, comparisons are drawn with structurally related pyrazole derivatives and chiral amines. Below is a synthesis of hypothetical data (due to evidence limitations) based on generalized research frameworks :

Table 1: Structural and Functional Comparison

Compound Name Core Structure Stereochemistry Key Applications LogP* (Predicted) Reference(s)
(S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine Pyrazole + ethanamine (S)-enantiomer Catalysis, ligand design 2.1 Hypothetical
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine Pyrazole (dimethyl) + ethanamine Racemic Pharmaceutical intermediates 1.8
(R)-1-(1H-Pyrazol-4-yl)propan-1-amine Pyrazole + propanamine (R)-enantiomer Asymmetric synthesis 1.5 Hypothetical
2-(1H-Pyrazol-1-yl)ethylamine Pyrazole + ethylamine Achiral Polymer crosslinking agents 0.9

Notes:

  • LogP : Predicted using fragment-based methods; higher values indicate greater lipophilicity.
  • Stereochemistry : Enantiomers like the (S)-form often exhibit distinct biological or catalytic activities compared to racemic mixtures .

Key Findings :

Steric Effects : The 1,3,5-trimethyl substitution on the pyrazole ring in the target compound likely enhances steric hindrance, improving selectivity in catalytic reactions compared to dimethyl or unsubstituted analogs .

Chirality : The (S)-configuration may offer superior enantioselectivity in asymmetric hydrogenation compared to racemic or (R)-configured analogs, as seen in studies of similar amines .

Applications : Unlike achiral derivatives (e.g., 2-(1H-pyrazol-1-yl)ethylamine), chiral variants are prioritized in drug discovery for targeting stereospecific enzymes or receptors .

Biological Activity

(S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine, a chiral compound featuring a pyrazole ring with three methyl substitutions, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C₈H₁₄N₂
  • Molecular Weight : Approximately 154.21 g/mol
  • Structure : The compound consists of a pyrazole ring substituted at positions 1, 3, and 5 with methyl groups and an ethanamine moiety at position 4.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential applications in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties including:

  • Anticancer Activity : Several studies have indicated that pyrazole derivatives can inhibit tumor growth. For instance, compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines .
  • Antimicrobial Properties : Research has suggested that certain pyrazole derivatives possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment .

Structure-Activity Relationship (SAR)

The structure of this compound allows for significant interaction with biological targets. The following table summarizes some related compounds and their activities:

Compound NameSimilarityBiological Activity
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol0.93Moderate anticancer activity
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanol0.89Antimicrobial properties
(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol0.89Inhibitory effects on cell proliferation

Case Study 1: Anticancer Properties

A study conducted on a series of pyrazole derivatives demonstrated that compounds closely related to (S)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amines exhibited promising anticancer properties against A549 and HT1080 cell lines. The most potent derivative showed an IC50 value indicating significant inhibition of cell growth .

Case Study 2: Antimicrobial Activity

Another investigation into the antimicrobial efficacy of pyrazole derivatives found that certain modifications to the pyrazole ring enhanced the antimicrobial activity against various pathogens. This suggests that structural variations can lead to improved biological performance .

Synthesis Methods

The synthesis of (S)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amines typically involves:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to create the pyrazole structure.
  • Substitution Reactions : Introducing methyl groups at the 1, 3, and 5 positions through alkylation reactions.
  • Final Modification : Attaching the ethanamine moiety to complete the synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling a trimethylpyrazole precursor with a chiral amine. For example, the pyrazole core can be functionalized via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are optimized using design-of-experiment (DoE) approaches to maximize yield and enantiomeric excess (ee). Acidic or basic workup steps (e.g., HCl for salt formation) are employed to isolate the product .
  • Key Tools : NMR and mass spectrometry (MS) are used to confirm intermediate structures, while chiral HPLC ensures enantiopurity .

Q. How is the stereochemistry of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard for absolute configuration determination . Chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy can corroborate enantiopurity. Computational methods (e.g., density functional theory) predict optical rotation values for comparison with experimental data .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodology : High-resolution mass spectrometry (HR-MS) confirms molecular formula, while ¹H/¹³C NMR resolves structural details. Stability under varying pH/temperature is assessed via accelerated degradation studies analyzed by LC-MS. Purity is quantified using reverse-phase HPLC with UV/Vis detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). Systematic replication using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., enzyme inhibition vs. cellular viability) can clarify results. Meta-analyses of structure-activity relationships (SAR) across analogs may identify confounding substituent effects .

Q. What strategies are employed to study the compound’s interaction with cytochrome P450 enzymes?

  • Methodology : In vitro microsomal assays quantify metabolic stability and identify metabolites via LC-MS/MS. Molecular docking (e.g., AutoDock Vina) predicts binding modes to CYP isoforms, validated by site-directed mutagenesis or crystallography. Kinetic studies (e.g., IC₅₀/Ki determination) differentiate competitive vs. non-competitive inhibition .

Q. How does the trimethylpyrazole moiety influence the compound’s physicochemical properties and target selectivity?

  • Methodology : Comparative studies with des-methyl analogs assess lipophilicity (logP), solubility, and membrane permeability. Quantum mechanical calculations (e.g., electrostatic potential maps) reveal electronic effects. Pharmacophore modeling links substituent positioning to target engagement (e.g., kinase vs. GPCR selectivity) .

Q. What computational approaches are used to predict the enantiomer-specific effects of this chiral amine?

  • Methodology : Molecular dynamics (MD) simulations track enantiomer binding trajectories to biological targets. Free-energy perturbation (FEP) calculations quantify binding affinity differences. Machine learning models trained on chiral compound databases predict metabolic pathways and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.